molecular formula C11H11BrClNO5 B14639863 5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate CAS No. 52063-27-1

5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate

Cat. No.: B14639863
CAS No.: 52063-27-1
M. Wt: 352.56 g/mol
InChI Key: ZUJNFAHGNPPEQO-UHFFFAOYSA-M
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Description

5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a heterocyclic compound featuring a bromophenyl group attached to an oxazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-bromobenzaldehyde with acetone and hydroxylamine hydrochloride to form an intermediate oxime. This intermediate is then cyclized using an acid catalyst to yield the oxazolium salt. The final step involves the addition of perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazolium ring can participate in redox reactions under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes and other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are conducted under inert atmospheres.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxazolium ring.

    Cycloaddition Reactions: Products include fused ring systems with potential biological activity.

Scientific Research Applications

5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The bromophenyl group can interact with biological macromolecules, while the oxazolium ring can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Shares the bromophenyl group but differs in its overall structure and reactivity.

    3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl derivative with different biological activities.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct pharmacological properties.

Uniqueness

5-(4-Bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring, which imparts specific chemical reactivity and potential biological activity. Its combination of a bromophenyl group and an oxazolium ring makes it a versatile compound for various applications.

Properties

CAS No.

52063-27-1

Molecular Formula

C11H11BrClNO5

Molecular Weight

352.56 g/mol

IUPAC Name

5-(4-bromophenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C11H11BrNO.ClHO4/c1-8-7-11(14-13(8)2)9-3-5-10(12)6-4-9;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZUJNFAHGNPPEQO-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](OC(=C1)C2=CC=C(C=C2)Br)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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